molecular formula C24H20N2O4S B3000321 7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632316-54-2

7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

カタログ番号: B3000321
CAS番号: 632316-54-2
分子量: 432.49
InChIキー: YCTGDZIKAMXECL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole-dione scaffold. Key structural features include:

  • Position 1: A 4-propoxyphenyl group, which introduces an electron-donating propoxy substituent on the aryl ring.
  • Position 2: A thiazol-2-yl heterocycle, known for its prevalence in bioactive molecules due to nitrogen-sulfur interactions.
  • Position 7: A methyl group, contributing steric and electronic modulation.

Synthesis: The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method, developed for library diversification (223 examples reported), allows efficient substitution at all critical positions . Prior work by Vydzhak and Panchishin established foundational synthetic routes for related derivatives, emphasizing substituent flexibility .

特性

IUPAC Name

7-methyl-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-3-11-29-16-7-5-15(6-8-16)20-19-21(27)17-13-14(2)4-9-18(17)30-22(19)23(28)26(20)24-25-10-12-31-24/h4-10,12-13,20H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTGDZIKAMXECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 364.45 g/mol

Structural Features

This compound features a chromeno-pyrrole backbone with a thiazole ring and a propoxyphenyl substituent, which may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • MTT Assay Results : A study demonstrated that derivatives of chromeno-pyrrole compounds showed significant cytotoxicity against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. The compounds were found to be more effective than the standard chemotherapeutic agent doxorubicin in certain concentrations .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : The compounds may interfere with cell cycle progression, leading to reduced proliferation rates in tumor cells.

Antioxidant Activity

In addition to anticancer properties, the compound has been noted for its antioxidant activity. This is particularly relevant given the role of oxidative stress in cancer progression and other diseases. Antioxidants can mitigate cellular damage and potentially enhance the efficacy of other therapeutic agents .

Other Biological Activities

Research has also highlighted other potential biological activities of related compounds:

  • Glucokinase Activation : Some derivatives have been reported to act as glucokinase activators, which could have implications for diabetes management .
  • Antimicrobial Effects : Certain thiazole-containing compounds exhibit antimicrobial properties, suggesting a broader spectrum of biological activity.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiproliferativeEffective against HepG-2 and MCF-7 cells
AntioxidantSignificant antioxidant activity
Glucokinase ActivationPotential for diabetes management
AntimicrobialNotable antimicrobial properties

Notable Studies

  • Antiproliferative Effects : A study conducted by Radwan et al. screened various derivatives for their antiproliferative effects using the MTT assay on HepG-2 and MCF-7 cell lines. Results indicated strong cytotoxicity at specific concentrations .
  • Mechanistic Insights : Further research into the mechanisms revealed that these compounds might induce apoptosis through caspase activation pathways, which is critical for cancer treatment strategies .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison of Chromeno-Pyrrole-Dione Derivatives

Compound Name Position 1 Substituent Position 2 Substituent Position 7 Substituent Key Features
7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Propoxyphenyl Thiazol-2-yl Methyl Enhanced solubility (propoxy group); thiazole for bioactivity .
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Nitrophenyl Thiazol-2-yl Chloro Electron-withdrawing nitro group; chloro may increase metabolic stability .
1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Fluorophenyl 4-Methyl-2-pyridinyl Methyl Fluorine improves membrane permeability; pyridine enhances π-π interactions .

Key Findings :

Position 1 (Aryl Group) :

  • 4-Propoxyphenyl (target compound): The propoxy group increases lipophilicity and solubility compared to nitro () or fluoro () substituents .
  • 3-Nitrophenyl (): The nitro group’s electron-withdrawing nature may reduce metabolic degradation but could limit solubility .
  • 4-Fluorophenyl (): Fluorine enhances bioavailability via improved membrane permeability and metabolic stability .

Position 2 (Heterocycle): Thiazol-2-yl: Common in drug design due to hydrogen-bonding and metal coordination capabilities (e.g., and target compound) .

Position 7 (Small Substituent) :

  • Methyl : Provides steric bulk without significant electronic effects (target compound and ) .
  • Chloro (): Increases molecular weight and may enhance stability via halogen bonding .

Q & A

Q. What are the primary synthetic routes for synthesizing 7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 4-propoxyphenyl derivatives), and primary amines (e.g., thiazol-2-yl derivatives). This method allows for mild reaction conditions (room temperature to 60°C) and compatibility with diverse substituents . Key steps include cyclocondensation and regioselective ring closure, yielding libraries of functionalized 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones.

Q. How can researchers confirm the structural integrity of this compound?

Structural characterization requires:

  • NMR spectroscopy : 1H and 13C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm). Compare shifts with analogous 1,2-dihydrochromeno[2,3-c]pyrrole derivatives .
  • Mass spectrometry (HRMS-ESI) : Validate molecular weight (e.g., calculated [M+H]+ vs. observed) with <2 ppm error .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bending .

Q. What purification techniques are recommended for isolating this compound?

Use column chromatography (ethyl acetate/hexane, 1:4 ratio) for initial separation, followed by recrystallization in 2-propanol to achieve >95% purity. Monitor by TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Computational reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Use ICReDD’s methodology to predict optimal conditions (solvent, temperature) .
  • Substituent screening : Vary aryl aldehyde (electron-withdrawing vs. donating groups) and amine components to assess steric/electronic effects on cyclization efficiency .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Cross-validation : Combine NMR, IR, and HRMS to confirm functional groups. For ambiguous proton signals (e.g., overlapping aromatic peaks), use 2D NMR (COSY, HSQC) .
  • Comparative analysis : Reference spectral libraries of structurally related 1,2-dihydrochromeno[2,3-c]pyrrole derivatives to identify deviations caused by methyl or propoxyphenyl substituents .

Q. How can thermal stability be evaluated for this compound?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min). Monitor decomposition temperatures (>200°C typical for fused heterocycles) and phase transitions .

Q. What reactor designs improve scalability for multicomponent synthesis?

  • Continuous-flow reactors : Enhance mixing efficiency and heat transfer for exothermic steps (e.g., cyclocondensation).
  • Membrane separation : Integrate in-line purification to remove by-products (e.g., unreacted aldehydes) during synthesis .

Q. How can synthetic by-products be analyzed and minimized?

  • LC-MS profiling : Identify side products (e.g., incomplete cyclization intermediates) using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect early-stage intermediates and adjust stoichiometry .

Methodological Considerations

Table 1 : Key Parameters for Synthetic Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temperature25–60°C↑ Yield at 50°C
SolventDichloromethane/EtOH (1:1)Maximizes solubility
CatalystNone (uncatalyzed)Reduces side reactions
Reaction Time24–48 hrsEnsures completion
Data derived from multicomponent reaction protocols .

Table 2 : Common Analytical Challenges and Solutions

ChallengeResolution Method
Overlapping NMR peaks2D NMR (HSQC, HMBC)
Low MS ionization efficiencyDerivatization (e.g., acetylation)
Thermal decompositionTGA-DSC under inert gas

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。